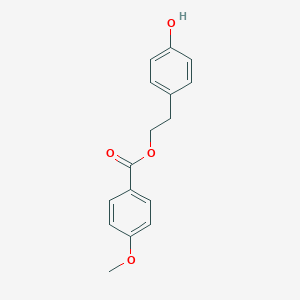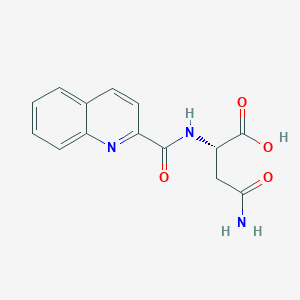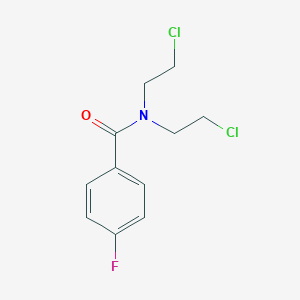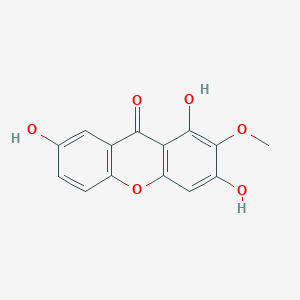
BP-DS-Pdcl2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BP-DS-Pdcl2, also known as bis(triphenylphosphine) palladium(II) chloride, is a coordination complex of palladium. This compound is widely used in organic synthesis, particularly in palladium-catalyzed coupling reactions. It is known for its stability and effectiveness as a catalyst in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BP-DS-Pdcl2 can be synthesized by reacting palladium(II) chloride with triphenylphosphine in a suitable solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as methanol or ethanol, followed by the addition of triphenylphosphine. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a yellow solid.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
BP-DS-Pdcl2 is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions where the palladium center is oxidized.
Reduction: It can also participate in reduction reactions, where the palladium center is reduced.
Substitution: this compound can undergo substitution reactions where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. Typical reaction conditions involve moderate temperatures and the use of solvents such as toluene, benzene, or acetone.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.
Aplicaciones Científicas De Investigación
BP-DS-Pdcl2 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which BP-DS-Pdcl2 exerts its catalytic effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.
Transmetalation: The complex undergoes transmetalation with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
BP-DS-Pdcl2 is unique compared to other palladium complexes due to its stability and effectiveness in catalysis. Similar compounds include:
Palladium(II) acetate: Another widely used palladium catalyst, but less stable than this compound.
Palladium(II) chloride: A simpler palladium complex, often used as a precursor in the synthesis of other palladium catalysts.
Palladium(II) bromide: Similar to palladium(II) chloride but with different reactivity and solubility properties.
This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.
Propiedades
IUPAC Name |
2,7-diaminooctanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQLXSBBMZDHZ-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N6O4Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930424 |
Source


|
| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139280-50-5 |
Source


|
| Record name | 2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
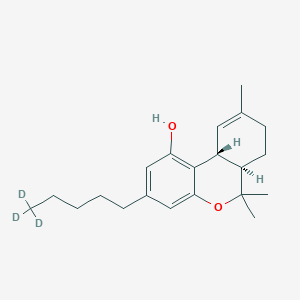

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)
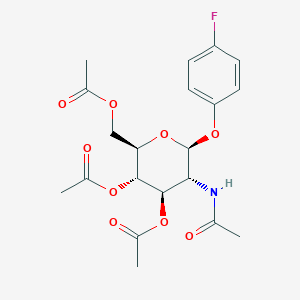

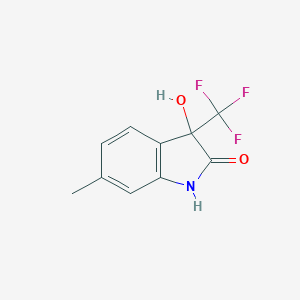
![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

